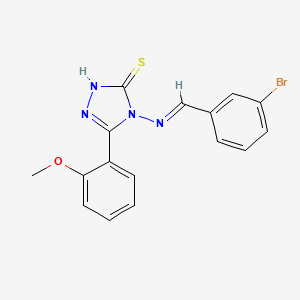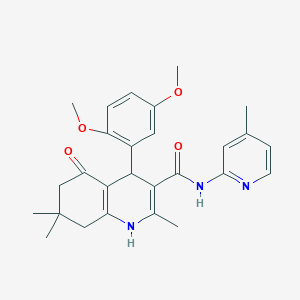![molecular formula C16H22BrF3N2O3 B12041990 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in research due to its ability to interact with specific molecular targets, making it valuable in the study of biological processes and drug development.
Vorbereitungsmethoden
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base to form the intermediate 3-bromo-N-[3-(tert-butylamino)propyl]benzamide. This intermediate is then treated with trifluoroacetic acid to obtain the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves its interaction with specific molecular targets. It is known to inhibit DNA damage response protein 53BP1, which recognizes dimethyl lysine residues on lysine 20 on histone H4 involved in double-strand DNA breaks. This inhibition is achieved through the compound’s binding to the target protein, thereby preventing its normal function and leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid can be compared with similar compounds such as:
3-bromo-4-tert-butylbenzoic acid: Similar in structure but lacks the amide and trifluoroacetic acid components.
3-(tert-butoxycarbonylamino)-1-propanol: Contains a tert-butylamino group but differs in the rest of the structure.
N-(3-hydroxypropyl)carbamic acid tert-butyl ester: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22BrF3N2O3 |
|---|---|
Molekulargewicht |
427.26 g/mol |
IUPAC-Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21BrN2O.C2HF3O2/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;3-2(4,5)1(6)7/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);(H,6,7) |
InChI-Schlüssel |
DPAGQICQYYQSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)
![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)

![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)


![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)

![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)

![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
